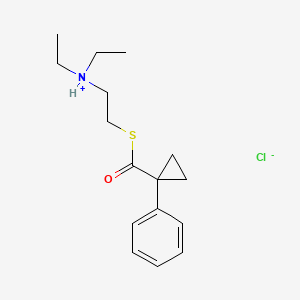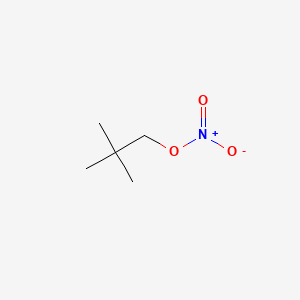
1-Propanol, 2,2-dimethyl-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid 2,2-dimethylpropyl ester, also known as neopentyl nitrate, is an organic nitrate ester with the molecular formula C5H11NO3. This compound is characterized by its ester functional group, which is formed by the reaction of nitric acid with 2,2-dimethylpropanol. It is a colorless liquid with a boiling point of 143.2°C at 760 mmHg and a density of 1.022 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitric acid 2,2-dimethylpropyl ester can be synthesized through the esterification of 2,2-dimethylpropanol with nitric acid. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
2,2-dimethylpropanol+nitric acid→Nitric acid 2,2-dimethylpropyl ester+water
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of nitric acid 2,2-dimethylpropyl ester involves the continuous nitration of 2,2-dimethylpropanol with nitric acid. The process is designed to maximize yield and purity while minimizing the formation of by-products. The reaction is typically conducted in a nitration reactor, where the reactants are mixed and maintained at an optimal temperature and pressure to ensure efficient esterification .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid 2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to substitute the nitrate group in the ester.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanol and nitric acid.
Reduction: 2,2-dimethylpropanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nitric acid 2,2-dimethylpropyl ester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of nitric acid 2,2-dimethylpropyl ester involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by activating soluble guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells and vasodilation . Additionally, nitric oxide can inhibit platelet aggregation, which is beneficial in preventing blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nitrate: Another nitrate ester with similar properties and applications.
Isosorbide dinitrate: A nitrate ester used as a vasodilator in the treatment of angina pectoris.
Glyceryl trinitrate:
Uniqueness
Nitric acid 2,2-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high energy content and stability make it particularly suitable for use in energetic materials. Additionally, its ability to release nitric oxide upon decomposition makes it valuable in medical applications as a vasodilator .
Eigenschaften
CAS-Nummer |
926-42-1 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2,2-dimethylpropyl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)4-9-6(7)8/h4H2,1-3H3 |
InChI-Schlüssel |
YJGBGWFCCCQXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


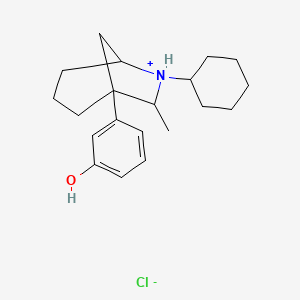
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
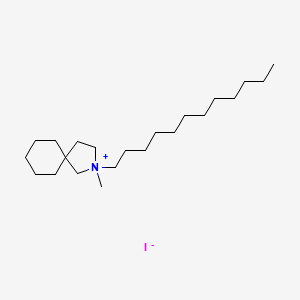
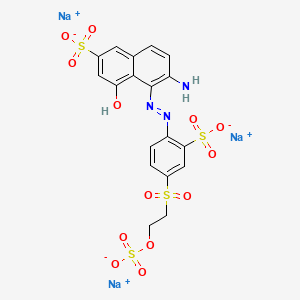
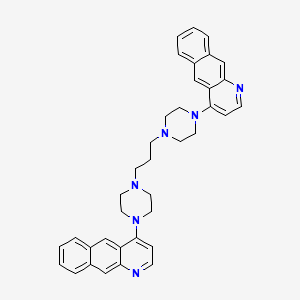
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
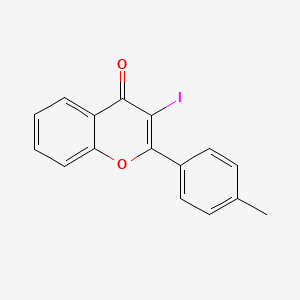
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
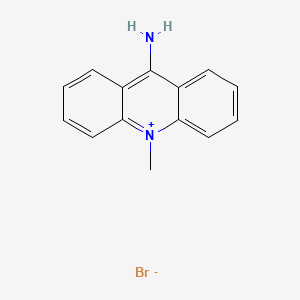
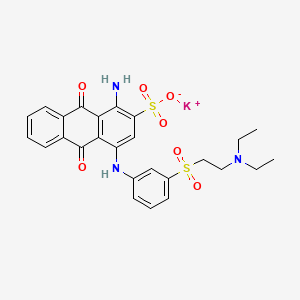
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
